3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

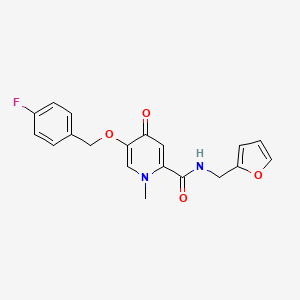

3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid, also known as 4-butoxy-3-phenylpyrazole-4-carboxylic acid (BPPCA), is an organic compound belonging to the pyrazole family. It has a wide range of applications in both scientific research and industry. BPPCA is a white crystalline solid with a molecular formula of C10H12N2O3. It is soluble in methanol, ethanol, and acetone, and is insoluble in water. BPPCA is an important intermediate for the synthesis of various compounds, such as pharmaceuticals and agrochemicals, and is widely used in the production of dyes and pigments.

Aplicaciones Científicas De Investigación

Applications in Synthesis and Characterization

- Functionalization and Synthesis : 1H-pyrazole-3-carboxylic acid derivatives are utilized in various functionalization reactions. For instance, they are converted into corresponding 1H-pyrazole-3-carboxamide via reactions with amines, showcasing their role in creating new chemical entities (Yıldırım & Kandemirli, 2005) (Yıldırım & Kandemirli, 2006).

- Metal Complex Synthesis : The 3,5-bis(4-butoxyphenyl)pyrazolyl group is a key component in the creation of mono- and polymetallic derivatives, essential in the study of metal complexes and their structural characteristics. This underscores the significance of pyrazole derivatives in the field of coordination chemistry and materials science (Claramunt et al., 2003).

Applications in Advanced Materials

- Electrochemiluminescence (ECL) : Pyrazolecarboxylic acid derivatives have been pivotal in synthesizing metal-organic frameworks exhibiting intense ECL, demonstrating their potential in advanced optical and electronic materials (Feng et al., 2016).

Applications in Crystallography

- Crystal Structure Analysis : Pyrazole derivatives, such as 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its methyl ester, have been synthesized and analyzed using X-ray crystallography, contributing to our understanding of molecular structures and interactions (Kumarasinghe et al., 2009).

Mecanismo De Acción

Target of Action

The primary targets of the compound 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid are currently unknown. This compound is a relatively new entity and research into its specific targets is still ongoing .

Mode of Action

It is believed that the compound interacts with its targets in a manner similar to other pyrazole derivatives .

Pharmacokinetics

Based on its structural similarity to other pyrazole derivatives, it is expected to have reasonable bioavailability .

Result of Action

The molecular and cellular effects of 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid’s action are currently unknown. As research progresses, more information about the specific effects of this compound at the molecular and cellular level will become available .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid. Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets .

Propiedades

IUPAC Name |

5-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-2-3-8-19-11-6-4-10(5-7-11)13-12(14(17)18)9-15-16-13/h4-7,9H,2-3,8H2,1H3,(H,15,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RECQBVSLKXJYTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C2=C(C=NN2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(7-methyl-4-thioxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-2H-chromen-2-one](/img/structure/B2603037.png)

![1-[2-(Cyclopropylamino)-5-nitrophenyl]ethanone](/img/structure/B2603038.png)

![3-cyclopropyl-6-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2603043.png)

![4-(1,3,6,7-tetramethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)benzamide](/img/structure/B2603044.png)

![3-(1H-pyrazol-1-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2603045.png)

![N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2603049.png)

![methyl [4-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2603050.png)

![Tert-butyl 4-[(6-bromopyridine-3-carbonyl)-methylamino]azepane-1-carboxylate](/img/structure/B2603056.png)